

# An In-depth Technical Guide to (E)-3-(phenylsulfonyl)acrylonitrile

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## Compound of Interest

Compound Name: 3-(Phenylsulfonyl)acrylonitrile

Cat. No.: B3022075

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Prepared for: Researchers, Scientists, and Drug Development Professionals

## Introduction

(E)-3-(phenylsulfonyl)acrylonitrile, identified by the CAS Number 64326-47-2, is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.<sup>[1]</sup> Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing sulfonyl and nitrile groups, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis methodologies, key reactivity patterns, and its emerging applications, particularly within the realm of drug discovery.

## Core Molecular Attributes

(E)-3-(phenylsulfonyl)acrylonitrile is a crystalline solid at room temperature. Its core structure features a phenylsulfonyl group and a nitrile group attached to a carbon-carbon double bond in an (E)-configuration. This arrangement results in a highly polarized molecule with distinct reactive sites.

## Physicochemical Properties

While experimentally determined values for some physical properties are not consistently reported across all commercial suppliers, the fundamental characteristics of (E)-3-

**(phenylsulfonyl)acrylonitrile** are summarized in the table below. Researchers should verify the properties of a specific batch of the compound as they can be influenced by purity.

Property	Value	Source(s)
CAS Number	64326-47-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> S	[2][3]
Molecular Weight	193.22 g/mol	[2][3]
Appearance	White to off-white crystalline solid	Inferred from typical appearance of similar organic compounds
Melting Point	Not consistently reported	General solubility characteristics of similar compounds
Boiling Point	Not available	
Solubility	Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents and water.	

## Spectroscopic Data

Definitive, publicly available spectra for **(E)-3-(phenylsulfonyl)acrylonitrile** are not readily found in comprehensive databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as doublets in the downfield region, with a coupling constant indicative of the (E)-stereochemistry. The aromatic protons of the phenyl group will appear as a multiplet.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display distinct signals for the nitrile carbon, the two vinyl carbons, and the carbons of the phenyl ring. The carbon atoms attached to the electron-withdrawing sulfonyl and nitrile groups will be shifted downfield.

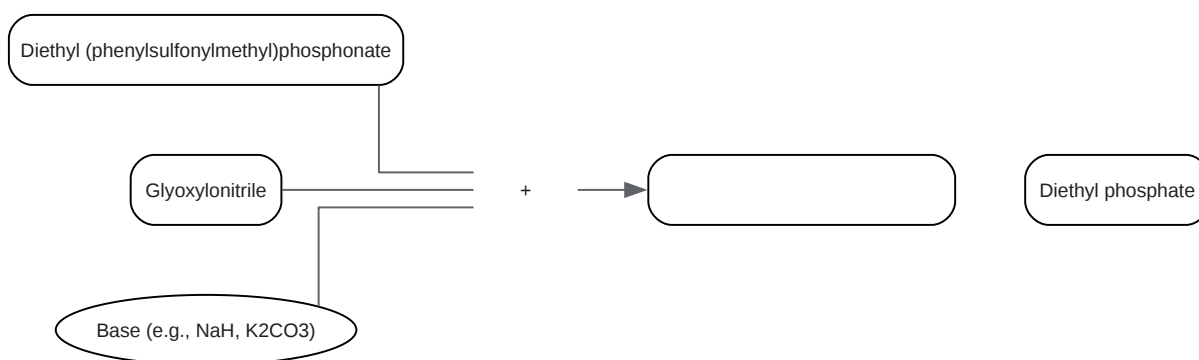
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration, typically in the range of  $2220\text{--}2240\text{ cm}^{-1}$ . Strong absorptions corresponding to the sulfonyl group ( $\text{S}=\text{O}$ ) stretching will also be present, usually as two distinct bands.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the sulfonyl group or cleavage of the vinyl system.

## Synthesis Methodologies

The synthesis of (E)-3-(phenylsulfonyl)acrylonitrile can be achieved through several established synthetic strategies, most notably the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. These methods offer reliable routes to the desired (E)-isomer with good to excellent yields.

### Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.<sup>[4][5][6]</sup> This approach involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile, the key precursors are a phosphonate ester bearing the phenylsulfonylmethyl group and a suitable source of the formyl cyanide or its equivalent.



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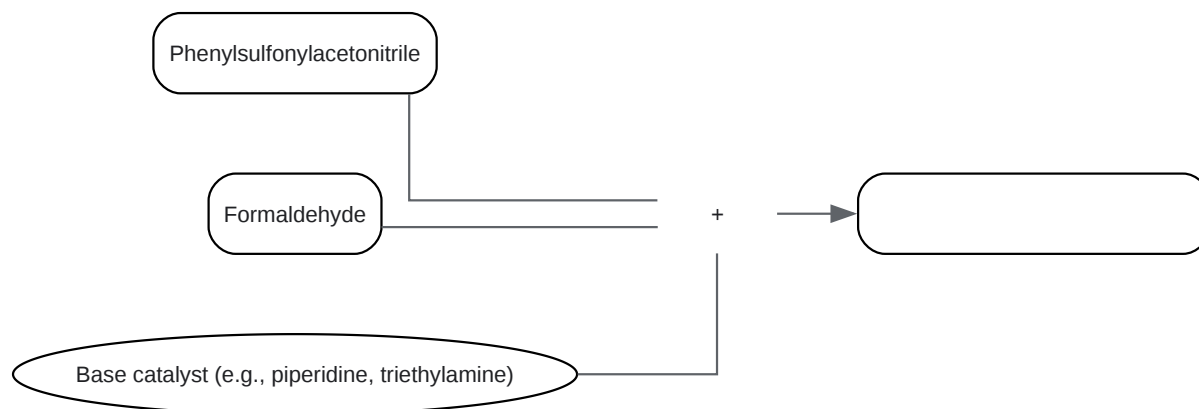
Caption: Horner-Wadsworth-Emmons synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

- To a solution of diethyl (phenylsulfonylmethyl)phosphonate in a suitable anhydrous solvent (e.g., tetrahydrofuran), a strong base such as sodium hydride is added portion-wise at a reduced temperature to generate the phosphonate carbanion.
- A solution of glyoxylonitrile (or a protected equivalent) in the same solvent is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford pure (E)-3-(phenylsulfonyl)acrylonitrile.

## Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to (E)-3-(phenylsulfonyl)acrylonitrile.<sup>[7][8][9]</sup> This reaction involves the condensation of an active methylene compound, in this case, phenylsulfonylacetonitrile, with an aldehyde, typically formaldehyde or a formaldehyde equivalent, in the presence of a base catalyst.



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Caption: Knoevenagel condensation for the synthesis of (E)-3-(phenylsulfonyl)acrylonitrile.

Experimental Protocol Outline (Illustrative):

- A mixture of phenylsulfonylacetonitrile, an excess of formaldehyde (or paraformaldehyde), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux.
- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is taken up in an organic solvent and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by recrystallization or column chromatography to yield pure (E)-3-(phenylsulfonyl)acrylonitrile.

## Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the double bond in (E)-3-(phenylsulfonyl)acrylonitrile makes it a highly reactive species in several important organic transformations. Its utility as a synthetic

intermediate stems primarily from its participation in cycloaddition and conjugate addition reactions.

## Diels-Alder Reactions

(E)-**3-(phenylsulfonyl)acrylonitrile** is an excellent dienophile in Diels-Alder reactions due to its electron-deficient double bond. It readily reacts with a variety of dienes to form cyclohexene derivatives, often with good regioselectivity and stereoselectivity. This reactivity allows for the rapid construction of complex cyclic systems.

## Michael Addition Reactions

The polarized double bond of (E)-**3-(phenylsulfonyl)acrylonitrile** makes it a potent Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups at the  $\beta$ -position.

## Applications in Drug Discovery and Development

The vinyl sulfone and acrylonitrile moieties are recognized as "privileged structures" in medicinal chemistry, appearing in a number of biologically active compounds.<sup>[10][11][12][13][14]</sup> The phenylsulfonyl acrylonitrile scaffold, as present in (E)-**3-(phenylsulfonyl)acrylonitrile**, combines the key features of both, making it an attractive template for the design of novel therapeutic agents.

The electron-deficient nature of the double bond allows for covalent interactions with nucleophilic residues, such as cysteine, in the active sites of enzymes. This property has been exploited in the design of covalent inhibitors for various enzyme classes, including proteases and kinases. While no marketed drugs currently contain the (E)-**3-(phenylsulfonyl)acrylonitrile** core, the broader class of vinyl sulfones is represented by clinical candidates like Rigosertib and Recilisib.<sup>[12]</sup> Furthermore, the acrylonitrile motif is found in several approved drugs, highlighting its therapeutic potential.<sup>[15]</sup> The unique reactivity and structural features of (E)-**3-(phenylsulfonyl)acrylonitrile** position it as a valuable starting point for the development of new drug candidates targeting a range of diseases.

## Safety and Handling

Specific safety data for (E)-3-(phenylsulfonyl)acrylonitrile is not extensively documented in publicly available databases. However, due to its structural similarity to other acrylonitriles and reactive sulfones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Acrylonitrile, the parent compound, is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[16][17] It is also a suspected carcinogen.[16] While (E)-3-(phenylsulfonyl)acrylonitrile is a solid and likely less volatile, similar precautions should be taken. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

## Conclusion

(E)-3-(phenylsulfonyl)acrylonitrile is a synthetically valuable and versatile building block with significant potential in organic chemistry and drug discovery. Its straightforward synthesis and rich reactivity profile, particularly in Diels-Alder and Michael addition reactions, provide access to a wide array of complex molecular structures. The presence of both the vinyl sulfone and acrylonitrile motifs suggests its potential for the development of novel covalent inhibitors and other therapeutic agents. As research in these areas continues to expand, the importance and application of (E)-3-(phenylsulfonyl)acrylonitrile are poised to grow.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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